molecular formula C8H5BrClFO2 B13720109 2'-Bromo-4'-fluoro-6'-hydroxyphenacyl chloride

2'-Bromo-4'-fluoro-6'-hydroxyphenacyl chloride

Katalognummer: B13720109
Molekulargewicht: 267.48 g/mol
InChI-Schlüssel: SAYNNPZHYMWKFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride is a chemical compound primarily used in scientific research. It is known for its unique structure, which includes bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride backbone. This compound is not intended for any use other than scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride typically involves the introduction of bromine, fluorine, and hydroxyl groups onto a phenacyl chloride structure. One common method is through nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on an aromatic ring. This reaction often requires specific conditions, such as the presence of a strong base and elevated temperatures .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves large-scale chemical synthesis under controlled conditions to ensure purity and yield. The process may include multiple steps of purification and verification to meet research-grade standards.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted phenacyl chlorides.

Wissenschaftliche Forschungsanwendungen

2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride is utilized in various scientific research fields, including:

    Chemistry: It serves as a precursor for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, such as drug development and biochemical assays.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action for 2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity with various biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2’-Bromo-6’-fluoro-4’-hydroxyphenacyl chloride
  • 2-Bromo-6-fluoro-4-hydroxybenzoic acid

Uniqueness

2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride is unique due to its specific arrangement of bromine, fluorine, and hydroxyl groups. This unique structure imparts distinct chemical properties, making it valuable for targeted research applications .

Eigenschaften

Molekularformel

C8H5BrClFO2

Molekulargewicht

267.48 g/mol

IUPAC-Name

1-(2-bromo-4-fluoro-6-hydroxyphenyl)-2-chloroethanone

InChI

InChI=1S/C8H5BrClFO2/c9-5-1-4(11)2-6(12)8(5)7(13)3-10/h1-2,12H,3H2

InChI-Schlüssel

SAYNNPZHYMWKFE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1O)C(=O)CCl)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.